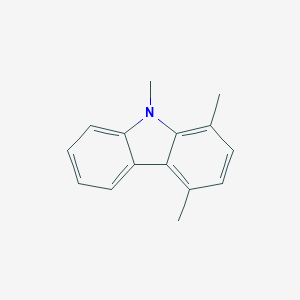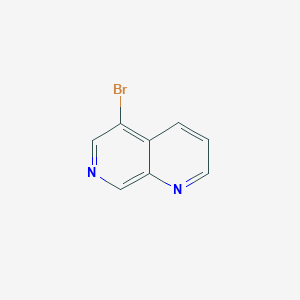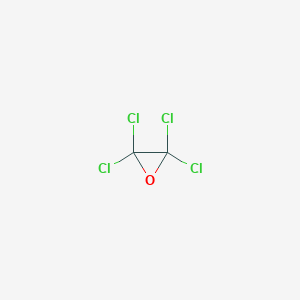
シアン化金ナトリウム
説明
Sodium gold cyanide, also known as sodium aurocyanide, is a gold compound used predominantly in the gold mining industry for the extraction of gold from ores. It is typically formed when gold reacts with a solution of sodium cyanide, NaCN, under alkaline conditions. This process is known as cyanidation and is one of the main methods for gold leaching from ores due to its simplicity and cost-effectiveness .
Synthesis Analysis
The synthesis of sodium gold cyanide is not directly discussed in the provided papers. However, the general process involves the reaction of gold with sodium cyanide in the presence of oxygen and water, which leads to the formation of the gold-cyanide complex. This complex is then used in the extraction process of gold from ores .
Molecular Structure Analysis
While the molecular structure of sodium gold cyanide is not explicitly detailed in the provided papers, the structure of sodium cyanide itself has been studied under high pressures. Sodium cyanide transitions through several phases when subjected to increasing pressures, indicating that its molecular structure is sensitive to external conditions . However, this information does not directly relate to the structure of sodium gold cyanide.
Chemical Reactions Analysis
The primary chemical reaction of interest is the leaching of gold using sodium cyanide. The papers provided discuss the use of sodium cyanide in extracting gold from various types of ores. For instance, the extraction of gold from boulangerite ore using sodium cyanide involves pre-treatment with sodium sulfide and sodium hydroxide to remove antimony, which interferes with the cyanidation process. The leaching efficiency of gold is dependent on several factors, including the concentration of sodium cyanide, temperature, and pH .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium cyanide have been studied, including its behavior under high pressures and its detection using surface-enhanced Raman spectroscopy. Sodium cyanide undergoes phase transitions and chemical transformations when subjected to pressures up to 50 GPa, which may have implications for its use in industrial applications . Additionally, the detection of sodium cyanide in various solution environments has been characterized, which is important for monitoring its presence in water and ensuring safety in mining operations .
Relevant Case Studies
Several case studies are mentioned in the context of sodium cyanide's use in gold mining. For example, the behavioral toxicity of sodium cyanide following oral ingestion in rats has been studied to understand the dose-dependent progression of toxicity, which is relevant for assessing the risks of cyanide exposure in mining environments . Additionally, the hazards of sodium cyanide to fish and other wildlife from gold mining operations have been highlighted, emphasizing the need for proper management of cyanide-containing water bodies to protect wildlife .
科学的研究の応用
金鉱業
シアン化ナトリウムは、金鉱業において広く使用されています . 「シアン化浸出法」は、シアン化ナトリウムを使用して鉱石から金を抽出する経済的で効率の高い方法です . このプロセスは、その費用対効果、迅速な処理時間、および入手しやすさから、世界中で標準的な慣行となっています .
金属処理
シアン化ナトリウムは、金、亜鉛、銅、銀などの金属に強い親和性を持っています . この性質により、鉱石からこれらの金属を選択的に浸出することができ、金属処理における貴重なツールとなっています .
電気メッキ
電気メッキ業界では、シアン化ナトリウムが広く使用されています . シアン化物の金属に対する強い親和性は、金属層を導電性表面に堆積させる電気メッキに適しています。
繊維産業
シアン化ナトリウムは、繊維産業で使用されています . 特定の用途は異なる場合がありますが、シアン化ナトリウムの化学的性質は、染色や合成繊維の製造などのプロセスで使用できます。
有機化学品の製造
シアン化ナトリウムは、有機化学品の製造に使用されています . その反応性や他の化学的性質は、有機合成における貴重な試薬となっています。
排水処理
作用機序
Target of Action
Sodium gold cyanide, also known as gold sodium cyanide, primarily targets gold and silver ores . The compound has a high affinity for gold (I), which is exploited in the mining industry .
Mode of Action
The mode of action of sodium gold cyanide involves the oxidation and dissolution of gold in the presence of air (oxygen) and water . This process forms a soluble gold-cyanide complex, allowing for the extraction of gold from ores . The reaction can be represented as follows:
4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH4Au + 8NaCN + O_2 + 2H_2O \rightarrow 4Na[Au(CN)_2] + 4NaOH 4Au+8NaCN+O2+2H2O→4Na[Au(CN)2]+4NaOH
In this reaction, gold metal (Au) is oxidized and dissolves to form the sodium dicyanoaurate (or sodium gold cyanide) complex .
Biochemical Pathways
Cyanide ions, a component of sodium gold cyanide, interfere with cellular respiration . They bind to the iron atom in cytochrome C oxidase in the mitochondria of cells, acting as an irreversible enzyme inhibitor . This prevents cytochrome C oxidase from transporting electrons to oxygen in the electron transport chain of aerobic cellular respiration .
Pharmacokinetics
It’s known that cyanide compounds can be absorbed through the skin , and once in the body, they can interfere with cellular respiration, leading to various health effects .
Result of Action
The primary result of sodium gold cyanide’s action is the extraction of gold from ores . The cyanide dissolves the gold from the ore into the solution as it trickles through the heap . Cyanide’s interference with cellular respiration can lead to rapid incapacitation and death at high concentrations .
Action Environment
The action of sodium gold cyanide is influenced by environmental factors. For instance, the pH level needs to be controlled at an alkaline level above 10.5 for safe use of cyanide in the gold mining industry . Moreover, cyanide compounds can persist in the environment, contaminating soil and water sources . Accidental spills or improper disposal practices can have devastating consequences for aquatic ecosystems and wildlife populations .
Safety and Hazards
Sodium cyanide is a potent poison that interferes with cellular respiration, leading to rapid incapacitation and death at high concentrations . Even low levels of exposure can cause nausea, dizziness, and respiratory distress . Prolonged or repeated exposure may result in chronic health issues, including neurological damage and organ failure .
特性
IUPAC Name |
sodium;gold(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Au.Na/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDSWYDTKFSTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[Na+].[Au+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaAu(CN)2, C2AuN2Na | |
| Record name | sodium dicyanoaurate(I) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14950-87-9 (Parent) | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90934603 | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15280-09-8 | |
| Record name | Aurate(1-), bis(cyano-κC)-, sodium (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15280-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium dicyanoaurate(I) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015280098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aurate(1-), bis(cyano-.kappa.C)-, sodium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gold(1+) sodium cyanide (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90934603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dicyanoaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DICYANOAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2520MK4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)










